molecular formula C12H8N2 B1670421 Phenazine CAS No. 92-82-0

Phenazine

Cat. No.: B1670421
CAS No.: 92-82-0
M. Wt: 180.2 g/mol
InChI Key: PCNDJXKNXGMECE-UHFFFAOYSA-N
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Description

Phenazine is a nitrogen-containing heterocyclic compound characterized by a pyrazine ring fused with two benzene rings, forming an electron-deficient π-system . Its derivatives exhibit diverse biological and physicochemical properties, including antimicrobial, antitumor, and redox activities . This compound derivatives are produced by bacteria (e.g., Pseudomonas and Streptomyces) and fungi, with their functional groups (e.g., carboxylic acids, hydroxyls, or amides) critically influencing their biological roles .

Scientific Research Applications

Microbiological Applications

1.1 Antimicrobial Properties
Phenazines are known for their potent antimicrobial activity. They are produced by various bacteria, including Pseudomonas species, and play a crucial role in plant health by protecting against fungal pathogens. For instance, phenazine-1-carboxylic acid (PCA) has been commercialized as a biopesticide named Shenqinmycin, utilized to combat fungal diseases in crops since 2011 .

Case Study: Antifungal Activity
A recent study highlighted the antifungal capabilities of a novel subspecies of Pseudomonas chlororaphis, which produces phenazines that inhibit pathogens like Pythium ultimum. The deletion of specific this compound biosynthetic genes resulted in loss of antifungal activity, confirming their role in bioprotection .

Pharmacological Applications

2.1 Anticancer Agents
Certain this compound derivatives exhibit significant anticancer properties. Compounds such as Clofazimine are used clinically for treating leprosy and tuberculosis due to their antimicrobial and immunosuppressive effects. Additionally, aryl this compound derivatives like XR11576 and XR5944 are under clinical investigation for their anticancer activities .

Table 1: Anticancer this compound Derivatives

CompoundActivity TypeCurrent Status
ClofazimineAntimicrobial/ImmunosuppressiveApproved for leprosy/tuberculosis
XR11576AnticancerUnder clinical study
XR5944AnticancerUnder clinical study

Biotechnological Applications

3.1 Electron Transfer Mediators
Phenazines facilitate electron transfer processes in microbial fuel cells (MFCs), enhancing the efficiency of energy conversion from chemical to electrical energy. They serve as electron shuttles, improving current generation from microbial metabolism .

Case Study: Microbial Fuel Cells
Research demonstrated that adding pyocyanin—a this compound derivative—to MFCs significantly increased electron transfer rates, thereby improving overall efficiency. This application showcases the potential of phenazines in sustainable energy technologies .

Material Science Applications

4.1 Photocatalytic Efficiency
Phenazines have been integrated into photocatalysts to enhance solar-to-chemical conversion processes. A study reported that incorporating this compound into a photocatalytic material achieved a hydrogen peroxide production rate of 5142 μmol g⁻¹ h⁻¹, showcasing its effectiveness in energy conversion applications .

Table 2: Photocatalytic Performance Metrics

MaterialH₂O₂ Production Rate (μmol g⁻¹ h⁻¹)Solar-to-Chemical Conversion Efficiency (%)
TPE-PNZ51420.58
TPE-AC (without this compound)Significantly lowerNot specified

Mechanism of Action

Phenazine exerts its effects primarily through its redox activity. It can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its antimicrobial and anticancer activities. This compound targets various molecular pathways, including those involved in oxidative stress response and cellular respiration.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Phenazine derivatives differ primarily in substituent groups, which dictate their chemical reactivity and biological efficacy:

  • This compound-1-carboxylic acid (PCA) : Features a carboxylic acid group at the C1 position, enhancing antifungal activity against plant pathogens compared to 1-hydroxythis compound .
  • Pyocyanin: Contains hydroxyl and methyl groups, enabling redox activity and virulence in Pseudomonas aeruginosa .
  • 2,3-Diaminothis compound (DAP): Amino groups at C2 and C3 confer strong luminescence, making it valuable in optical sensing .
  • Diastathis compound/Izumithis compound C : Complex derivatives from Streptomyces with post-modifications (e.g., glycosylation), broadening antibiotic spectra .

Table 1: Structural and Functional Comparisons

Compound Key Structural Features Biological Activity Key Applications
This compound Basic this compound core Antitumor, antimicrobial Electrochemical devices, sensors
This compound-1-carboxylic acid (PCA) Carboxylic acid at C1 Antifungal (higher than 1-OH-Phenazine) Agricultural biocontrol
Pyocyanin Hydroxyl and methyl groups Redox activity, virulence Redox mediators, pathogenicity
2,3-Diaminothis compound Amino groups at C2/C3 DNA binding, luminescence Fluorescent probes, biosensors
Diastathis compound Glycosylated this compound core Broad-spectrum antibiotic Novel antibiotic development

Production Yields

  • Pseudomonas aeruginosa produces hemi-pyocyanin (11.28% yield) as a major metabolite, while this compound itself is minor (2.67%) .
  • Streptomyces strains show lower yields in minimal media due to regulatory mutations affecting this compound synthesis .

Biological Activity

Phenazine is a nitrogen-containing heterocyclic compound with significant biological activities, primarily derived from various microorganisms. Its derivatives have been extensively studied for their pharmacological properties, including antibacterial, antifungal, anticancer, and other therapeutic effects. This article reviews the biological activities of this compound, highlighting research findings, case studies, and relevant data.

Overview of this compound

Phenazines are characterized by a unique structure consisting of a pyrazine ring fused with two benzene rings. They are produced by several bacterial species, notably Pseudomonas aeruginosa, and play crucial roles in microbial ecology and pathogenesis. The biological activities of phenazines stem from their ability to generate reactive oxygen species (ROS), which can affect both microbial and host cells.

Antimicrobial Activity

Phenazines exhibit broad-spectrum antimicrobial activity against various pathogens. Key findings include:

  • This compound-1-carboxylic acid (PCA) : This compound has shown potent antibacterial activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 3.13 µM . It also demonstrates antifungal activity against Trichophyton rubrum, with an MIC of 4 mg/mL .
  • New this compound Derivatives : Recent studies identified new this compound compounds that possess antimicrobial properties against Gram-positive bacteria and filamentous fungi. For instance, endophenazines A-D showed significant herbicidal activity against Lemna species .
Compound NameActivityMIC (µg/mL)
PCAAntibacterial3.13
Tubermycin BAntifungal4
Endophenazines A-DHerbicidalNot specified

Anticancer Activity

Phenazines have shown promising anticancer properties:

  • This compound-1-carboxylic acid : Exhibits cytotoxicity against HeLa cells (IC50 = 20 μg/mL) and MCF-7 cells (IC50 = 24 μg/mL) .
  • 5-Methyl this compound-1-carboxylic acid : Isolated from soil bacteria, it demonstrated selective cytotoxicity against A549 and MDA MB-231 cell lines with IC50 values of 488.7 nM and 458.6 nM respectively. It induces apoptosis via the mitochondrial pathway by activating caspase-3 and downregulating Bcl-2 .

The mechanisms through which phenazines exert their biological effects include:

  • Reactive Oxygen Species Generation : Phenazines can generate ROS, leading to oxidative stress in target cells, which is particularly effective in cancer therapy .
  • Cell Cycle Arrest : Some this compound derivatives induce G1 cell cycle arrest in cancer cells, inhibiting proliferation .
  • Biofilm Formation : In bacteria like Pseudomonas aeruginosa, phenazines contribute to biofilm formation and antibiotic tolerance by altering metabolic pathways .

Case Studies

  • Antifungal Activity Study : Gorantla et al. reported the antifungal activity of this compound derivatives against Trichophyton rubrum, establishing their potential as therapeutic agents for fungal infections .
  • Cytotoxicity Study : Varsha et al. isolated PCA from Lactococcus BSN307 and demonstrated its anticancer activity against various cell lines, suggesting its application in cancer treatment .
  • Antibiotic Tolerance Research : A study found that this compound production in biofilms enhances tolerance to antibiotics such as ciprofloxacin, indicating a potential mechanism for chronic infections associated with biofilms .

Chemical Reactions Analysis

Redox Reactions

Phenazines are known for their ability to participate in redox reactions, particularly in microbial environments. They can act as electron shuttles, facilitating the reduction of ferric iron (Fe(III)) to ferrous iron (Fe(II)). The reactivity of various phenazines with iron oxides has been characterized in several studies:

  • Electrochemical Reduction : Different phenazines exhibit varying reduction potentials, influencing their reactivity with iron oxides like ferrihydrite and hematite. For instance, pyocyanin (PYO) shows higher reactivity compared to other phenazines under specific pH conditions .

Functionalization Reactions

Phenazines can undergo various functionalization reactions, leading to diverse derivatives with unique biological activities:

  • Methylation : Enzymes such as LaPhzM catalyze methylation reactions on this compound substrates, producing compounds like dimethoxythis compound N-oxide .

  • Hydroxylation : Hydroxylation reactions convert this compound-1-carboxylic acid (PCA) into 2-hydroxythis compound (2-OH-PHZ) through enzyme-mediated processes involving NADPH .

Redox Potentials of Phenazines

The following table summarizes the half-cell reduction potentials (E1/2E_{1/2}) of various phenazines at different pH levels:

Chemical Name (Abbreviation)E1/2E_{1/2} at pH 5 (mV)E1/2E_{1/2} at pH 6 (mV)E1/2E_{1/2} at pH 7 (mV)E1/2E_{1/2} at pH 8 (mV)
Pyocyanin (PYO)698-40-103
This compound-1-carboxylate (PCA)12-60-116-
This compound-1-carboxamide (PCN)-8-81-140-
1-Hydroxythis compound (1-OHPHZ)-57-126-174-245

Kinetics of PCA Conversion

The kinetics involved in the conversion of PCA to 2-OH-PHZ under different conditions are summarized below:

ConditionReaction Rate (k)
pH 3Fast
pH 6Moderate
pH 9Slow

These findings indicate that the reaction rate is influenced by pH, with optimal activity observed at lower pH levels .

Q & A

Basic Research Questions

Q. What are the key experimental considerations for characterizing novel phenazine derivatives in synthetic biology?

  • Methodology : Prioritize high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for structural elucidation. For purity assessment, use HPLC with diode-array detection (DAD) and compare retention times to standards. Ensure reproducibility by documenting solvent systems, column types, and temperature conditions. Novel compounds require ≥95% purity for biological testing .
  • Example : In Pseudomonas chlororaphis studies, this compound-1-carboxamide (PCN) identity was confirmed via 1^1H/13^13C NMR and LC-MS/MS fragmentation patterns .

Q. How can researchers resolve contradictions in this compound redox potential measurements across studies?

  • Methodology : Standardize solvent dielectric constants (ϵr\epsilon_r) and reference electrodes. Computational validation using density functional theory (DFT) with B3LYP/6-31G* basis sets reduces discrepancies. For experimental validation, cyclic voltammetry in controlled environments (e.g., argon atmosphere) minimizes oxygen interference .
  • Data Conflict Example : Calculated redox potentials for trifluoromethylated phenazines showed <5% deviation from experimental values when solvent effects were modeled explicitly .

Q. What are the core biosynthetic pathways for this compound production in Gram-negative bacteria?

  • Methodology : Use knockout mutagenesis of phz gene clusters (e.g., phzA/B) to identify rate-limiting steps. In Pseudomonas spp., this compound-1-carboxylic acid (PCA) synthesis requires chorismic acid as a precursor, with PhzE catalyzing the first committed step. Metabolite profiling via LC-HRMS tracks pathway intermediates .

Advanced Research Questions

Q. How can population genomics strategies optimize this compound yields in non-model bacteria?

  • Methodology : Apply microbial genome-wide association studies (mGWAS) to link genetic variants to this compound titers. In P. chlororaphis, mGWAS identified 330 significant unitigs (DNA sequences) influencing PCA/PCN production. Key hits included ProY_1 (histidine transporter) and PS__04251 (carboxypeptidase), validated via overexpression/knockout .
  • Workflow :

  • Phenotype-genotype correlation using hybrid genome assemblies (short/long-read sequencing).
  • Hit prioritization via phenotype scoring and reverse-complement collapsing to eliminate redundancies .

Q. What computational frameworks predict this compound derivative behavior in electrochemical systems?

  • Methodology : Combine DFT-calculated redox potentials with Marcus theory to model electron transfer kinetics. Benchmark against experimental cyclic voltammetry data (e.g., 0.1 M TBAPF6_6 in acetonitrile). Solvent dielectric constant (ϵr\epsilon_r) adjustments improve accuracy for non-aqueous applications .
  • Case Study : Trifluoromethyl groups reduced this compound reduction potentials by 0.15 V, aligning with DFT predictions within ±0.02 V .

Q. How do regulatory networks in Pseudomonas spp. balance this compound production with metabolic burden?

  • Methodology : Use RNA-seq and ChIP-seq to map transcriptional regulators (e.g., MarR-family proteins) binding to phz promoters. In P. chlororaphis, overexpression of a MarR homolog reduced PCN titers by 40%, indicating feedback inhibition .
  • Systems Analysis : Integrate metabolomics (GC-MS) and flux balance analysis (FBA) to quantify carbon partitioning between phenazines and biomass .

Q. Methodological Best Practices

Designing controlled experiments to assess this compound ecological roles in microbial communities

  • Approach :

  • Co-culture Systems : Pair this compound-producing Pseudomonas with competitor species (e.g., Bacillus subtilis) in agar-based competition assays.
  • Quantification : Measure zone-of-inhibition radii and correlate with this compound concentrations (HPLC).
  • Controls : Include phz knockout strains and iron-supplemented media to isolate redox effects .

Handling contradictory data in phenazole bioactivity studies

  • Resolution Framework :

  • Source Analysis : Check for batch-to-batch variability in compound purity (e.g., HPLC traces for byproducts).
  • Contextual Factors : Account for cell line-specific uptake (e.g., Gram-positive vs. Gram-negative models).
  • Statistical Validation : Apply mixed-effects models to separate technical noise from biological variation .

Q. Data Reporting Standards

  • Raw Data : Deposit sequencing reads in NCBI SRA (BioProject accessions), metabolomics data in MetaboLights, and crystallography files in the Cambridge Structural Database .
  • Reproducibility : Document media compositions (e.g., King’s B medium with/without Fe3+^{3+}) and growth conditions (temperature, agitation) .

Properties

IUPAC Name

phenazine
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InChI

InChI=1S/C12H8N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H
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InChI Key

PCNDJXKNXGMECE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=CC3=N2
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Molecular Formula

C12H8N2
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DSSTOX Substance ID

DTXSID2059069
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Molecular Weight

180.20 g/mol
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Physical Description

Colorless or light yellow solid; [Merck Index] Yellow crystalline powder; [Alfa Aesar MSDS]
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Solubility

12.3 [ug/mL] (The mean of the results at pH 7.4)
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Description Aqueous solubility in buffer at pH 7.4

Vapor Pressure

0.0000326 [mmHg]
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CAS No.

92-82-0
Record name Phenazine
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Synthesis routes and methods I

Procedure details

Scheme 6 illustrates the synthesis of N-ethyl phenazine 1-hydroxybutyl methyl ether. The phenazine ether (21) is prepared by the alkylation of the 1-hydroxyphenazine (1) with 4-methoxybutylbromide (Aldrich Chemical Company, USA) to give phenazine derivative (21). N-ethyl phenazine (22) is prepared by reaction of compound (21) with diethyl sulfate in the presence of potassium carbonate.
[Compound]
Name
N-ethyl phenazine 1-hydroxybutyl methyl ether
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Synthesis routes and methods II

Procedure details

5,10-dihydrophenazine in an amount of 10 g is dissolved in 100 ml ethanol and added to 2.6 g NaOH dissolved in 2 ml of water. The mixture was heated to reflux and O2 bubbled through for 30 minutes. TLC shows that the 5,10-dihydrophenazine is converted completely to phenazine. The mixture was stripped to a volume of 45 ml and 25 ml water added. After cooling in a refrigerator, 8.0 grams of crude phenazine is collected by filtration. The crude phenazine is dissolved in 80 ml toluene, filtered hot, and stripped to 25 ml. When cooled, 5.86 of still somewhat brown phenazine is collected. After an additional recrystallization from toluene, a further toluene solution (50 ml) is treated with 1.0 g charcoal, reduced to 20 ml, cooled to room temperature and then under refrigeration, to yield 4.0 g (40%) of yellow phenazine.
Quantity
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2.6 g
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2 mL
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Yield
40%

Synthesis routes and methods III

Procedure details

86.24 gms of 25% aqueous TMA(OH) was added to 102.8 ml of deionized water. 107.8 gm of calcined and protonated ZSM-5 was added to form a slurry that was mixed vigorously at 40° C. for 3 hours and 15 minutes. The ion-exchanged material was filtered. The filtrate was kept aside for use in subsequent loadings. To make a 20% loading of TMA(OH) in the zeolite, 154.8 gms of 25% by weight of aqueous TMA(OH) was added to the cake. The resulting slurry was transferred to a rotary evaporator. The temperature of the heating medium was controlled at 40° C. and the rotary evaporator was equipped with a vacuum pump. The drying time was adjusted depending on the vacuum pressure at given temperature. It is preferred to run the drying temperature of not nore than 80° C. The most suitable temperature is 40° C. to reduce the level of TMA(OH) decomposition. For this example, the pressure was controlled at 13 mm Hg at 40° C. Drying was allowed to proceed for about an hour and 10 minutes. The resulting material produced a thick paste that was flowable. This material was transferred to a flat evaporating dish and allowed to further dry at about 35° C. for 15 hours in a vacuum desiccator. The dried solid was not hard and very easy to grind. The coupling reaction test, which consists of reacting aniline and nitrobenzene did not produce phenazine using the above prepared material.
[Compound]
Name
TMA(OH)
Quantity
86.24 g
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102.8 mL
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

This example is similar to TMA(OH) loading Example No. 7 except that the slurry contained 262.4 gms of calcined and protonated ZSM-5, 211.4 gms. Of 25% aqueous TMA(OH) and 262 ml of deionized water. The ion exchange was conducted at 40° C. for three hours. The filter cake after ion exchange was dried using a vacuum desiccator without a nitrogen purge overnight at room temperature. The drier cake was further dried in a vacuum desiccator at 35° C. for 2.5 hours using a nitrogen purge. For a 20% target loading of TMA(OH) onto the ZSM-5, 413.8 gms of 25% aqueous TMA(OH) was added into a vessel that was connected to an assembly that was similar to a rotary evaporator. The hot water bath was maintained at about 35° C. and the drying/evaporating process was conducted for about 2.5 hours at vacuum pressures between 8 and 38 mm Hg. The dried material was removed from the vessel and transferred to a flat dish for further drying in a vacuum desiccator. The drying in the vacuum desiccator was kept at 40° C. for about 3 hours. The resulting dried material was not hard, and easy to grind and consisted of what appears to be one phase when ground. A coupling reaction test based on reacting aniline and nitrobenzene failed to produce phenazine.
[Compound]
Name
TMA(OH)
Quantity
0 (± 1) mol
Type
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Name
TMA(OH)
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262 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Phenazine
Phenazine
Phenazine

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